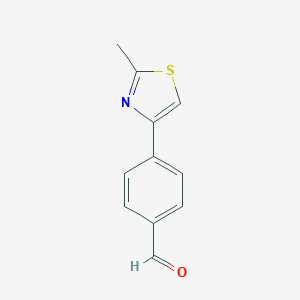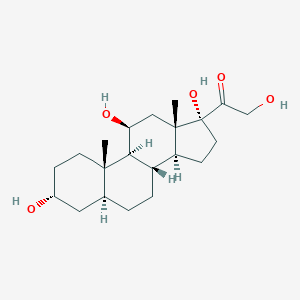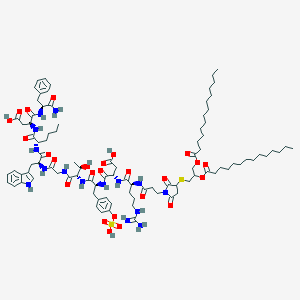
DM-Cck
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM-Cck is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has been found to have several biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
DM-Cck acts on the cholecystokinin (CCK) receptor, which is a G protein-coupled receptor (GPCR) that is found in the brain and other tissues. DM-Cck binds to the CCK receptor and activates downstream signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways are involved in the regulation of neurotransmitter release and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
DM-Cck has several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is involved in reward and motivation. DM-Cck has also been found to decrease anxiety and depression-like behaviors in animal models. In addition, DM-Cck has been found to have anti-tumor properties, as it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-Cck has several advantages for lab experiments. It is a small peptide that is easy to synthesize and purify. DM-Cck also has a well-characterized mechanism of action, which makes it a useful tool for studying the CCK receptor and its downstream signaling pathways. However, DM-Cck also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study in vivo. In addition, DM-Cck has a high affinity for the CCK receptor, which can make it difficult to study other GPCRs that may be involved in similar pathways.
Direcciones Futuras
There are several future directions for research on DM-Cck. One area of research is the development of DM-Cck analogs that have improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the study of DM-Cck in combination with other drugs, such as antidepressants or chemotherapy drugs, to determine if it has synergistic effects. Finally, DM-Cck could be studied in human clinical trials to determine its potential therapeutic applications in the treatment of addiction, anxiety, depression, and cancer.
Métodos De Síntesis
DM-Cck is a peptide that is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids onto a solid support, which is then cleaved from the support to yield the final peptide. DM-Cck is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids and a base-labile linker. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DM-Cck has been studied for its potential applications in scientific research. It has been found to have several applications in the field of neuroscience, including the study of addiction, anxiety, and depression. DM-Cck has also been studied for its potential applications in cancer research, as it has been found to have anti-tumor properties.
Propiedades
Número CAS |
151705-73-6 |
|---|---|
Nombre del producto |
DM-Cck |
Fórmula molecular |
C93H139N15O25S2 |
Peso molecular |
1931.3 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H139N15O25S2/c1-5-8-11-13-15-17-19-21-23-25-30-41-81(117)131-58-65(132-82(118)42-31-26-24-22-20-18-16-14-12-9-6-2)59-134-75-55-78(112)108(92(75)127)49-47-76(110)100-68(40-34-48-97-93(95)96)85(120)105-74(54-80(115)116)89(124)104-71(51-62-43-45-64(46-44-62)133-135(128,129)130)90(125)107-83(60(4)109)91(126)99-57-77(111)101-72(52-63-56-98-67-39-33-32-37-66(63)67)87(122)102-69(38-10-7-3)86(121)106-73(53-79(113)114)88(123)103-70(84(94)119)50-61-35-28-27-29-36-61/h27-29,32-33,35-37,39,43-46,56,60,65,68-75,83,98,109H,5-26,30-31,34,38,40-42,47-55,57-59H2,1-4H3,(H2,94,119)(H,99,126)(H,100,110)(H,101,111)(H,102,122)(H,103,123)(H,104,124)(H,105,120)(H,106,121)(H,107,125)(H,113,114)(H,115,116)(H4,95,96,97)(H,128,129,130)/t60-,65?,68+,69+,70+,71+,72+,73+,74+,75?,83+/m1/s1 |
Clave InChI |
SOLQBRKLBPMIFT-YKMRUUQMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Sinónimos |
dimyristoylmercaptoglycero-N(alpha)maleoyl-beta-alanyl(Thr,Nle)-CCK-9 DM-CCK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



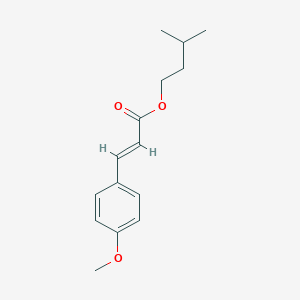
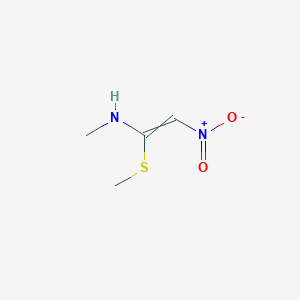
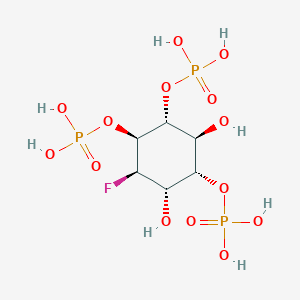
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
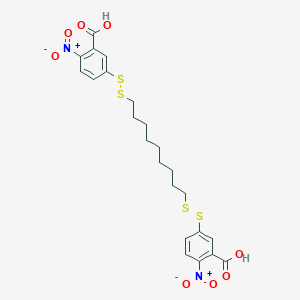
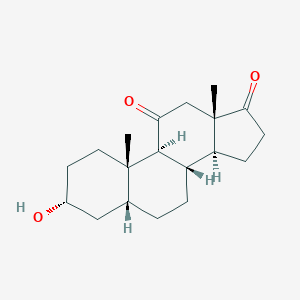
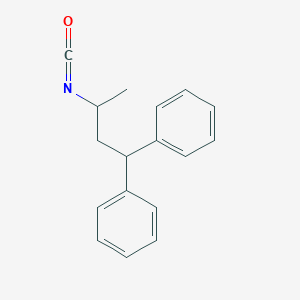
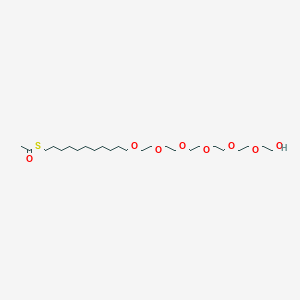
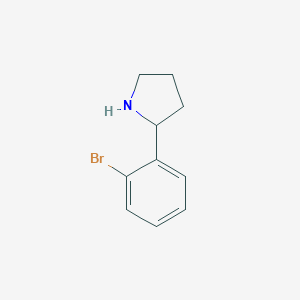
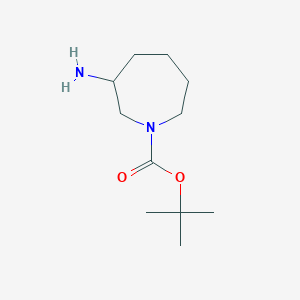
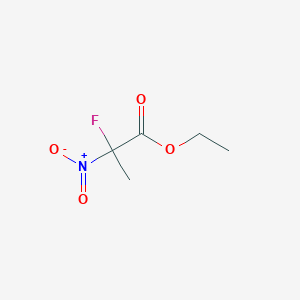
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
